molecular formula C15H21NO5 B558434 Boc-D-tyr(ME)-OH CAS No. 68856-96-2

Boc-D-tyr(ME)-OH

Cat. No. B558434
CAS RN: 68856-96-2
M. Wt: 295.33 g/mol
InChI Key: SLWWWZWJISHVOU-GFCCVEGCSA-N
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Description

“Boc-D-Tyr(Me)-OH” is a chemical compound with the molecular formula C15H21NO5 . Its full name is Methyl (tert-butoxycarbonyl)-D-tyrosinate . It’s commonly used in peptide synthesis .


Molecular Structure Analysis

The molecular weight of “Boc-D-Tyr(Me)-OH” is 295.34 . The compound contains a total of 42 bonds, including 21 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 aromatic hydroxyl .

Scientific Research Applications

  • Boc-D-tyr(ME)-OH plays a crucial role in the efficient synthesis of peptides, including endomorphins, which are effective analgesics. The compound is utilized in a chemo-enzymatic synthesis process that produces high yields with minimal side-chain protection and simple purification, enhancing the green synthesis of peptides (Sun et al., 2011).

  • It is used in developing opioid peptide antagonists with high potency and selectivity. For instance, the study by Salvadori et al. discusses the synthesis of peptides using Boc-Dmt-OH or Boc-Tyr(But)-OH, indicating the relevance of compounds like Boc-D-tyr(ME)-OH in opioid receptor research (Salvadori et al., 1995).

  • The compound is used in the synthesis of phosphotyrosine-containing peptides, crucial in studying phosphorylation processes in proteins. For example, Perich discusses the use of Boc-Tyr(PO3Me2)-OH in peptide synthesis, highlighting the role of Boc-protected tyrosine derivatives in this context (Perich, 1991).

  • Boc-D-tyr(ME)-OH is involved in creating peptides with specific pharmacological properties, such as delta/mu opioid receptor agonists and neurokinin 1 receptor antagonists. Yamamoto et al. describe the synthesis of bifunctional peptides using C-terminal modification, including Boc-protected tyrosine derivatives (Yamamoto et al., 2008).

  • In peptide synthesis, it's used as a protective group for the hydroxyl function of tyrosine, facilitating the purification of hydrophobic synthetic peptides, as noted by Wahlström et al. (Wahlström et al., 2008).

properties

IUPAC Name

(2R)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWWWZWJISHVOU-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426919
Record name BOC-O-METHYL-D-TYROSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-tyr(ME)-OH

CAS RN

68856-96-2
Record name BOC-O-METHYL-D-TYROSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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